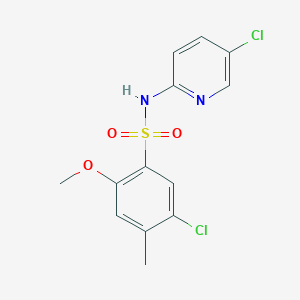

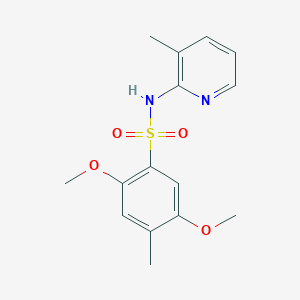

![molecular formula C19H19NO5 B225551 4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)

4-[(2,6-Diethylanilino)carbonyl]isophthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(2,6-Diethylanilino)carbonyl]isophthalic acid, commonly known as DAPI, is a fluorescent stain that is widely used in scientific research for DNA staining and visualization. It is a small molecule that binds to the minor groove of double-stranded DNA and emits blue fluorescence when excited by ultraviolet light. DAPI is a highly sensitive and specific stain that has become an essential tool in many fields of biological research.

Mécanisme D'action

DAPI binds to the minor groove of double-stranded DNA through hydrogen bonding and hydrophobic interactions. The binding of DAPI causes a conformational change in the DNA molecule, which results in an increase in fluorescence intensity. DAPI has a high affinity for AT-rich regions of DNA and is therefore useful for visualizing chromatin structure and organization.

Biochemical and Physiological Effects:

DAPI is a non-toxic stain that does not affect cell viability or function. It is a highly specific stain that binds only to DNA and does not interact with RNA or proteins. DAPI staining does not interfere with downstream applications such as PCR or western blotting. However, DAPI staining can affect the morphology of cells and may cause distortion or shrinkage of nuclei in some cell types.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DAPI staining is its high sensitivity and specificity for DNA. It is a simple and reliable stain that can be used in a variety of applications. DAPI is also compatible with a wide range of fixatives and permeabilization methods. However, DAPI staining can be affected by the pH and salt concentration of the staining buffer, and it may require optimization for different cell types and experimental conditions. In addition, DAPI staining is not suitable for live cell imaging and requires fixation and permeabilization of cells.

Orientations Futures

There are several potential future directions for the use of DAPI in scientific research. One area of interest is the development of new fluorescent stains that can be used in combination with DAPI for multiplexed imaging. Another area of interest is the use of DAPI in advanced microscopy techniques such as super-resolution microscopy and single-molecule imaging. Finally, there is potential for the development of new applications for DAPI in areas such as epigenetics and gene regulation.

Méthodes De Synthèse

DAPI can be synthesized using a multistep process starting from 2,6-diethylaniline. The first step involves the reaction of 2,6-diethylaniline with phthalic anhydride to form 4-(2,6-diethylanilino)phthalic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with isophthalic acid to produce DAPI. The final product can be purified by recrystallization or column chromatography.

Applications De Recherche Scientifique

DAPI is widely used in scientific research for DNA staining and visualization. It is commonly used in fluorescence microscopy to visualize the nucleus of cells and to study the structure and dynamics of chromatin. DAPI is also used in flow cytometry to quantify DNA content and to analyze cell cycle progression. In addition, DAPI is used in a variety of other applications, including in situ hybridization, FISH, and DNA fragmentation assays.

Propriétés

Formule moléculaire |

C19H19NO5 |

|---|---|

Poids moléculaire |

341.4 g/mol |

Nom IUPAC |

4-[(2,6-diethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C19H19NO5/c1-3-11-6-5-7-12(4-2)16(11)20-17(21)14-9-8-13(18(22)23)10-15(14)19(24)25/h5-10H,3-4H2,1-2H3,(H,20,21)(H,22,23)(H,24,25) |

Clé InChI |

JYJHGSBFQKOJNI-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |

SMILES canonique |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

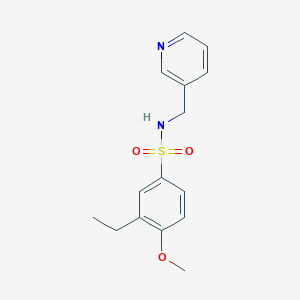

![1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)

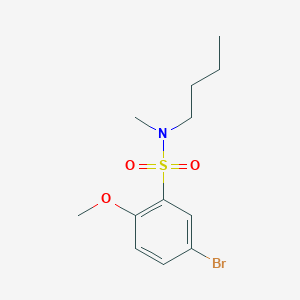

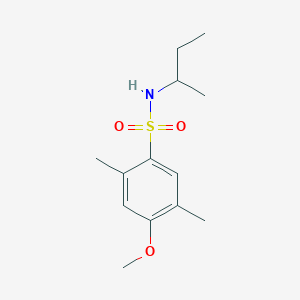

![5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide](/img/structure/B225513.png)

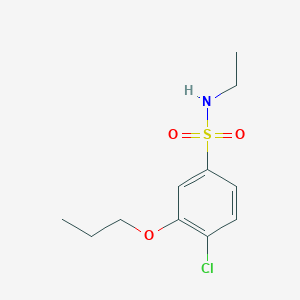

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)